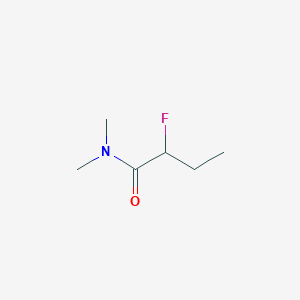

Butanamide, 2-fluoro-N,N-dimethyl-(9CI)

Description

Historical Context of Fluoroamide Chemistry

The journey of fluoroamide chemistry is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules has long been recognized for its ability to modulate a compound's physical, chemical, and biological properties. nih.govnih.gov Early methods for fluorination were often harsh and lacked selectivity. However, the development of milder and more selective fluorinating agents, such as N-fluoropyridinium salts and N-fluoro-o-benzenedisulfonimide (NFOBS), has enabled the synthesis of a wide array of fluorinated compounds, including fluoroamides, under more controlled conditions. beilstein-journals.org

The synthesis of α-fluoroamides, in particular, has been a subject of significant interest. Traditional methods often relied on electrophilic fluorinating agents. nih.gov More recent advancements have explored innovative strategies, such as the use of nucleophilic fluorinating agents through a polarity-reversal (umpolung) strategy, which allows for the direct and chemoselective α-C-H-fluorination of amides. nih.govspringernature.com These modern synthetic methodologies have made complex fluoroamides more accessible for research and development. nih.govacs.org

Significance of the Butanamide Core in Advanced Organic Synthesis

The butanamide structural motif is a versatile building block found in a variety of organic compounds. nih.govncats.io Butanamide derivatives have been investigated for a range of biological activities, including as potential inhibitors of enzymes like cyclooxygenase, lipoxygenase, and histone deacetylase. nih.govresearchgate.net The simple, four-carbon chain of the butanamide core provides a foundational scaffold that can be readily functionalized to create diverse chemical libraries for drug discovery and other applications. The presence of the amide bond itself is of great significance, as it is a fundamental linkage in peptides and proteins.

Overview of N,N-Dimethyl Amide Systems in Chemical Research

N,N-dimethyl amides are a ubiquitous class of compounds in chemical research, valued for their properties as polar aprotic solvents and as versatile reagents. thieme-connect.comsigmaaldrich.comacs.org Compounds like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are not merely inert reaction media but can actively participate in reactions, serving as sources of dimethylamine (B145610) or other chemical fragments. sigmaaldrich.com

The N,N-dimethyl amide functionality is also a common feature in many biologically active molecules and pharmaceutical compounds. nih.gov The two methyl groups on the nitrogen atom can influence the molecule's conformation, solubility, and metabolic stability. Furthermore, the tertiary nature of the amide prevents the formation of intermolecular hydrogen bonds at the nitrogen atom, which can impact its physical properties and biological interactions. The transamidation of N,N-dimethyl amides is a known synthetic transformation, allowing for the conversion to other amides. thieme-connect.com

Detailed Research Findings

While specific experimental data for Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is limited, its properties and potential synthesis can be inferred from the established principles of organic chemistry and the behavior of similar compounds.

A plausible and direct synthetic route to Butanamide, 2-fluoro-N,N-dimethyl-(9CI) would involve the reaction of 2-fluorobutyryl chloride with dimethylamine . khanacademy.orglibretexts.org This is a standard nucleophilic acyl substitution reaction where the nitrogen atom of dimethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The reaction typically proceeds rapidly, often at low temperatures, and may be carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. brainly.com

Alternatively, modern synthetic methods for the α-fluorination of amides could be employed. springernature.comacs.orgu-tokyo.ac.jp For instance, starting with N,N-dimethylbutanamide , an α-fluorination could potentially be achieved using electrophilic fluorinating agents or through more recent methods involving umpolung chemistry. nih.govspringernature.comchemspider.com

The physicochemical properties of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) can be predicted based on its structure. Below is a table of computed properties.

| Property | Value |

| Molecular Formula | C6H12FNO |

| Molecular Weight | 133.16 g/mol |

| IUPAC Name | 2-fluoro-N,N-dimethylbutanamide |

| CAS Number | 1019343-26-8 |

| PubChem CID | 14592376 |

| SMILES | CCC(C(=O)N(C)C)F |

Note: The data in this table is based on computational predictions and information available from public databases. nih.gov

The introduction of the fluorine atom at the α-position is expected to have a significant impact on the electronic properties of the amide, primarily through the inductive effect of the highly electronegative fluorine atom. This can influence the reactivity of the carbonyl group and the acidity of the α-proton. The presence of the fluorine atom can also create a stereocenter, meaning that Butanamide, 2-fluoro-N,N-dimethyl-(9CI) can exist as a racemic mixture of enantiomers. Enantioselective synthesis of such α-fluoroamides is a topic of current research interest. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N,N-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c1-4-5(7)6(9)8(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAWZCPVLIEHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Butanamide, 2 Fluoro N,n Dimethyl 9ci and Its Analogues

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom at the α-position (C2) of a pre-formed butanamide scaffold. This is typically achieved through electrophilic fluorination, where a carbon-centered nucleophile reacts with an electrophilic fluorine source. sigmaaldrich.com

The direct α-fluorination of carbonyl compounds, including amides, is most commonly accomplished using electrophilic fluorinating agents. nih.gov This method involves the generation of an enolate from N,N-dimethylbutanamide, which then acts as a nucleophile, attacking the electrophilic fluorine atom of an N-F reagent. alfa-chemistry.com A variety of N-F reagents have been developed that are safer and easier to handle than elemental fluorine. sigmaaldrich.comresearchgate.net These reagents offer a range of fluorinating strengths and are often commercially available. researchgate.net

Prominent examples of N-F reagents include Selectfluor®, N-fluorobenzenesulfonimide (NFSI), and N-fluoropyridinium salts. alfa-chemistry.comjuniperpublishers.commdpi.com The reaction is typically performed by treating the amide with a strong base to form the enolate, followed by the addition of the N-F reagent. The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired 2-fluoro product. nih.gov

Table 1: Common Electrophilic N-F Reagents for Fluorination

| Reagent Name | Abbreviation | Common Name/Type | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF₄ | Selectfluor® | Commercially available, stable, solid reagent; widely used for various substrates. mdpi.comnih.gov |

| N-Fluorobenzenesulfonimide | NFSI | N-F Reagent | Highly selective and stable electrophilic fluorine source. alfa-chemistry.comjuniperpublishers.com |

| N-Fluorobis(trifluoromethanesulfonyl)imide | (CF₃SO₂)₂NF | N-F Reagent | A powerful source of electrophilic fluorine, though not always commercially available. mdpi.com |

| N-Fluoropyridinium salts | NFPY | N-F Reagent | Reactivity can be tuned by changing substituents on the pyridine ring. alfa-chemistry.comjuniperpublishers.comnih.gov |

Creating a specific stereoisomer of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) requires asymmetric synthesis strategies. Stereoselective fluorination at the C2 position introduces a chiral center, and controlling its configuration is crucial for applications in pharmaceuticals and agrochemicals. This can be achieved through diastereoselective or enantioselective methods. escholarship.org

Catalytic asymmetric electrophilic fluorination is a prominent method for synthesizing chiral alkyl fluorides. nih.gov These reactions employ either transition metal catalysts or chiral organocatalysts to create a chiral environment that influences the facial selectivity of the fluorine addition to the enolate. escholarship.orgnih.gov For instance, chiral phase-transfer catalysts have been used to mediate fluorocyclization with high optical purity. nih.gov Similarly, chiral ligands paired with metal catalysts can form complexes that effectively shield one face of the nucleophilic substrate, leading to high enantioselectivity. mdpi.com

Table 2: Examples of Stereoselective Fluorination Strategies

| Strategy | Catalyst/Auxiliary Type | General Mechanism | Outcome |

| Organocatalysis | Chiral BINOL-derived phosphates | The chiral anion forms an ion pair with the electrophilic fluorine source, mediating an enantioselective fluorination. nih.gov | Enantioenriched fluorinated products. |

| Transition Metal Catalysis | Chiral Palladium-enolate complexes | A chiral palladium complex forms an enolate intermediate, and subsequent fluorination occurs enantioselectively. mdpi.com | Catalytic enantioselective monofluorination of α-keto-esters has been demonstrated. mdpi.com |

| Phase-Transfer Catalysis | Chiral dicarboxylate or phosphate anions | A chiral catalyst facilitates the transfer of the fluorinating agent to the organic phase and directs the stereochemical outcome. nih.gov | High optical purity and good yields for certain fluorocyclization reactions. nih.gov |

Amide Bond Formation Routes

An alternative synthetic strategy involves forming the amide bond as a key step, starting from precursors that already contain the C2-fluoro moiety.

This approach begins with 2-fluorobutanoic acid and couples it with N,N-dimethylamine or its precursors. Direct amidation of carboxylic acids is a common transformation in organic chemistry. nih.gov The reaction is typically facilitated by coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily displaced by N,N-dimethylamine to form the final amide product. nih.gov Catalytic systems using Lewis acids such as those based on titanium or zirconium have also been developed for the direct formation of amides from carboxylic acids and amines, offering an alternative to stoichiometric coupling agents. researchgate.net

A highly reliable and traditional method for amide bond formation involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid halide or anhydride. youtube.com For the synthesis of Butanamide, 2-fluoro-N,N-dimethyl-(9CI), this would involve a two-step process starting from 2-fluorobutanoic acid.

First, 2-fluorobutanoic acid is converted to 2-fluorobutanoyl chloride. This is commonly achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comrsc.orgprepchem.com The resulting acid chloride is a highly reactive electrophile. In the second step, the isolated or in-situ generated 2-fluorobutanoyl chloride is treated with N,N-dimethylamine. The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride and displacing the chloride ion to form the stable amide bond. youtube.comrsc.org This reaction is often performed in the presence of a non-nucleophilic base or excess amine to neutralize the hydrochloric acid byproduct. youtube.com

Table 3: Reagents for Carboxylic Acid Activation

| Reagent | Derivative Formed | General Reaction Conditions |

| Thionyl Chloride (SOCl₂) | Acid Chloride | Often refluxed with the carboxylic acid, sometimes in an inert solvent like benzene. prepchem.com |

| Oxalyl Chloride ((COCl)₂) | Acid Chloride | Reacts under mild conditions, often with a catalytic amount of DMF. |

| Dicyclohexylcarbodiimide (DCC) | O-Acylisourea Intermediate | Used in the presence of the amine at or below room temperature. nih.gov |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | O-Acylisourea Intermediate | Water-soluble carbodiimide, simplifying byproduct removal. nih.gov |

Introduction of the Fluoro Group via Alkyl Halide Precursors

This synthetic route, known as nucleophilic fluorination, introduces the fluorine atom via a substitution reaction. alfa-chemistry.com The process starts with a pre-formed amide that has a suitable leaving group, such as a halide (e.g., bromine), at the C2 position. An example precursor would be 2-bromo-N,N-dimethylbutanamide.

This α-halo amide is then treated with a nucleophilic fluoride (B91410) source. alfa-chemistry.com Common reagents for this purpose include alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comrsc.orgscispace.com The reaction proceeds via an SN2 mechanism, where the fluoride ion displaces the bromide ion at the C2 position to form the C-F bond and yield Butanamide, 2-fluoro-N,N-dimethyl-(9CI). alfa-chemistry.com The efficiency of this reaction often depends on the solvent, temperature, and the specific fluoride salt used. rsc.orgscispace.com

Table 4: Common Nucleophilic Fluorinating Agents

| Reagent | Formula | Characteristics |

| Potassium Fluoride | KF | Cost-effective and common, but can be highly basic. alfa-chemistry.comrsc.org |

| Cesium Fluoride | CsF | More reactive than KF due to higher solubility and weaker F-Cs interaction. alfa-chemistry.com |

| Diethylaminosulfur trifluoride | DAST | Effective for converting alcohols to alkyl fluorides, but also used in other fluorinations. dss.go.th |

| Olah's Reagent | HF/pyridine | A complex of hydrogen fluoride and pyridine that offers improved safety and reactivity over HF gas. alfa-chemistry.com |

Nucleophilic Fluorination Approaches

The direct synthesis of α-fluorinated carbonyl compounds, including amides, has traditionally relied on electrophilic fluorinating agents. However, recent advancements have enabled the use of nucleophilic fluorine sources through strategies that reverse the normal polarity of the α-carbon. nih.govspringernature.com This "umpolung" strategy allows for the direct chemoselective α-C-H fluorination of amides. nih.gov

The general mechanism involves the activation of the amide carbonyl group, making the α-proton more acidic and facilitating its removal to form an enolate-like species. By reversing the polarity, the α-position becomes electrophilic, allowing it to react with a nucleophilic fluoride source. researchgate.netu-tokyo.ac.jp A key advantage of this method is its selectivity for the position adjacent to the amide, even in the presence of other carbonyl groups. springernature.com

A variety of nucleophilic fluorinating agents can be employed in this approach. Tetrabutylammonium triphenyldifluorosilicate (TBAT) has been identified as a particularly effective reagent, in part due to its non-hygroscopic, crystalline nature. springernature.com The reaction conditions are generally mild, offering a significant advantage over harsher, traditional methods. springernature.comresearchgate.net This methodology has been successfully applied to a range of amide substrates, demonstrating its potential for the synthesis of complex molecules, including fluorinated analogues of drugs. nih.govspringernature.com

Table 1: Key Features of Nucleophilic Fluorination of Amides

| Feature | Description | Source(s) |

|---|---|---|

| Strategy | Polarity reversal (Umpolung) of the α-carbon. | nih.govspringernature.com |

| Key Intermediate | An electrophilic enolonium species. | nih.govresearchgate.netu-tokyo.ac.jp |

| Fluoride Source | Nucleophilic reagents, such as TBAT. | springernature.com |

| Advantages | High chemoselectivity, mild reaction conditions. | nih.govspringernature.com |

| Applicability | Synthesis of fluorinated analogues of bioactive molecules. | nih.gov |

Electrophilic Fluorination Approaches

Electrophilic fluorination is a widely used and effective method for creating carbon-fluorine bonds. wikipedia.org This approach involves the reaction of a carbon-centered nucleophile, such as an enolate or enamide, with an electrophilic source of fluorine. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common, valued for their stability, safety, and effectiveness. wikipedia.orgresearchgate.netnih.gov

Several powerful electrophilic fluorinating agents have been developed. These include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor®. wikipedia.orgnih.gov These reagents function by delivering an electrophilic fluorine atom ("F+") to an electron-rich substrate. The reactivity of N-F reagents is enhanced by the presence of electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom. wikipedia.org

For the synthesis of α-fluoro amides, this method can be applied to chiral enamides. The fluorination occurs selectively at the electron-rich olefin of the enamide. The resulting β-fluoro-iminium cationic intermediate is then trapped with water and oxidized to yield the desired α-fluoro-imide with high diastereoselectivity. nih.gov Another strategy involves the nickel-catalyzed deamidative fluorination of amides with electrophilic fluorinating reagents, which provides access to acyl fluorides as versatile intermediates. rsc.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent | Acronym | Key Characteristics | Source(s) |

|---|---|---|---|

| N-fluorobenzenesulfonimide | NFSI | Highly effective and commonly used for fluorinating enamides. | wikipedia.orgnih.gov |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | A cationic reagent with high fluorinating power, used for enamides. | wikipedia.orgnih.gov |

| N-fluoro-o-benzenedisulfonimide | NFOBS | An effective N-F reagent for fluorinating carbon nucleophiles. | wikipedia.org |

Chemoenzymatic Synthetic Pathways to Fluorinated Amides

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of biological catalysts. This approach is particularly valuable for producing enantiomerically pure fluorinated compounds under mild conditions. researchgate.netnih.govnih.gov

One innovative strategy employs a visible-light-driven ene-reductase system. This system can generate carbon-centered radicals from fluorine-containing brominated amides, which then undergo enantioselective hydroalkylation with alkenes. researchgate.net By optimizing the enzyme and reaction conditions, this photoenzymatic method can produce a variety of α-fluorinated amides with high yields and excellent stereocontrol at a remote chiral center. researchgate.net

Another approach involves modifying polyketide synthases (PKSs). By exchanging the native acyltransferase (AT) domain of a PKS with a more tolerant domain from a fatty acid synthase (FAS), the resulting hybrid enzyme can utilize fluorinated building blocks like fluoromalonyl-CoA. nih.govnih.gov This allows for the biosynthetic incorporation of fluorine into complex polyketide scaffolds, demonstrating the potential to create novel fluorinated macrolides and other natural product analogues. nih.govnih.gov

Electrochemical Synthesis Methods for N,N-Dimethyl-containing Derivatives

Electrosynthesis offers a sustainable and efficient alternative to traditional chemical methods for forming amide bonds. acs.orgresearchgate.net These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. rsc.org Electrochemical approaches can be particularly useful for creating N,N-dimethyl amides, a key structural feature of the target compound.

One method is the electrochemical N-acylation of amines with carboxylic acids. This process can be performed in water at room temperature, using sustainable electrocatalysis, and demonstrates excellent chemoselectivity. rsc.org Another route is the electrochemical N-formylation of amines using methanol as both a reagent and solvent, which can produce N-methylformamides with good faradaic efficiency. acs.org

Furthermore, electrochemical oxidative transamidation provides a pathway to synthesize amides from tertiary amines. tandfonline.com In this process, the C-N bond of a tertiary amine is cleaved electrochemically, allowing it to act as a surrogate for a secondary amine in the formation of a new amide bond with an N-acyl imide. tandfonline.com These electrochemical methods represent a green and versatile platform for the synthesis of a wide range of amides, including N,N-dimethyl-containing derivatives. researchgate.net

Total Synthesis Strategies for Butanamide, 2-fluoro-N,N-dimethyl-(9CI)

While a specific total synthesis for Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is not extensively detailed in the literature, a plausible synthetic route can be constructed based on established methodologies for analogous α-fluoro-N,N-dimethylamides. scispace.com A practical approach would likely start from a readily available butanoic acid derivative.

One potential strategy mirrors the synthesis of NN-dimethyl-2-fluoro-2-phenylethylamine. scispace.com This pathway would begin with an α-halobutanoic acid ester, such as ethyl 2-bromobutanoate.

Nucleophilic Fluorination: The α-bromo ester can be converted to the corresponding α-fluoro ester via nucleophilic substitution using a fluoride salt like anhydrous potassium fluoride in a polar aprotic solvent such as N,N-dimethylformamide (DMF). scispace.com

Hydrolysis: The resulting ethyl 2-fluorobutanoate is then hydrolyzed under basic conditions (e.g., aqueous KOH) to yield 2-fluorobutanoic acid.

Amide Formation: The carboxylic acid is subsequently converted to the corresponding acyl chloride using a reagent like thionyl chloride. Without isolation, the crude 2-fluorobutanoyl chloride is then reacted with dimethylamine (B145610) to afford the final product, Butanamide, 2-fluoro-N,N-dimethyl-(9CI). scispace.com

An alternative starting material could be ethyl 2-hydroxybutanoate, which could be fluorinated using a deoxyfluorination reagent like diethylaminosulfur trifluoride (DAST) before hydrolysis and amidation. dss.go.th

Synthesis of Specific Butanamide, 2-fluoro-N,N-dimethyl-(9CI) Derivatives and Analogues

The synthesis of derivatives and analogues of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) utilizes similar fundamental reactions, including amide bond formation and fluorination techniques. Research in medicinal chemistry often involves creating libraries of related compounds to explore structure-activity relationships.

For example, a series of 2-(benzofuran-2-yl)butanamide derivatives have been synthesized. nih.gov The synthesis involves preparing 2-(benzofuran-2-yl)butanoic acid, which is then coupled with various substituted amines using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). By using fluorinated anilines, such as 4-amino-3-fluorophenol, fluorinated butanamide analogues like 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)butanamide can be obtained. nih.gov

Another example is the preparation of N-hydroxybutanamide derivatives, which are investigated as potential matrix metalloproteinase (MMP) inhibitors. mdpi.com These syntheses often start from N-substituted succinimides, which undergo ring-opening with hydroxylamine. While not containing an α-fluoro group, these methods demonstrate the modular synthesis of functionalized butanamides. The synthesis of a 3,3-difluoro-N-hydroxy-2,2-dimethylbutanamide derivative has also been reported, starting from 3,3-difluoro-2,2-dimethylpropanoic acid and a hydroxylamine derivative, showcasing the synthesis of more complex fluorinated butanamide structures. google.com

Reaction Mechanisms and Chemical Transformations

Mechanistic Investigations of Amide Formation Reactions

The synthesis of α-fluoroamides, such as Butanamide, 2-fluoro-N,N-dimethyl-(9CI), can be achieved through various synthetic routes. One prominent method involves the use of α-fluoroenals in an asymmetric N-heterocyclic carbene (NHC)-catalyzed redox amidation. nih.gov In this type of reaction, the NHC catalyst first reacts with the aldehyde to form a Breslow intermediate. This intermediate then undergoes a proton transfer and elimination of a leaving group to generate an acyl triazolium species, which is an active acylating agent. nih.gov A co-catalyst can then intercept this intermediate to form an activated ester, which readily reacts with an amine to yield the final α-fluoroamide product. nih.gov This method is notable for its ability to create stereogenic fluorine centers with high enantioselectivity. nih.gov

Another approach to forming related fluorinated amides involves the radical N-perfluoroalkylation of nitrosoarenes, which proceeds through a controllable defluorination process to yield various fluorinated amide derivatives. nih.gov While not a direct synthesis of Butanamide, 2-fluoro-N,N-dimethyl-(9CI), this highlights the diverse strategies available for introducing fluorine into amide-containing molecules.

Reactivity of the Fluoro Group in Butanamide, 2-fluoro-N,N-dimethyl-(9CI)

The fluorine atom at the α-position significantly influences the reactivity of the molecule due to its high electronegativity. nih.gov

Nucleophilic Substitution Reactions at the Fluorinated Carbon

The α-carbon bearing the fluorine atom is a potential site for nucleophilic attack. The development of methods for the α-fluorination of amides using nucleophilic fluorinating agents through a polarity reversal (umpolung) strategy has been a significant advancement. springernature.com In this approach, the amide is activated to make the α-position electrophilic, allowing for the introduction of a fluoride (B91410) ion. Conversely, the fluorine atom in α-fluoroamides can act as a leaving group in nucleophilic substitution reactions, although this is less common due to the strength of the carbon-fluorine bond.

Elimination Reactions Involving the Fluoro Group

Perfluoroalkylated amines have a known propensity to undergo fluoride elimination. acs.org This elimination is often facilitated by the nitrogen lone pair, leading to the formation of highly electrophilic fluoroiminium species. acs.org While Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is not perfluorinated, the electronic pull of the carbonyl group could potentially facilitate a similar elimination of hydrogen fluoride under basic conditions to form an α,β-unsaturated amide.

Reaction Pathways of the N,N-Dimethyl Amide Moiety

The N,N-dimethyl amide group is a key functional moiety that undergoes characteristic reactions such as hydrolysis and transamidation.

Hydrolysis Mechanisms

The hydrolysis of N,N-dimethylamides, which involves the cleavage of the amide bond by water, can be catalyzed by either acid or base.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. pearson.com The subsequent steps involve proton transfer and the departure of the dimethylamine (B145610) as the leaving group to yield the corresponding carboxylic acid. pearson.com

Basic hydrolysis, on the other hand, proceeds through the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the dimethylaminyl group leaving to produce a carboxylate salt.

Theoretical studies on the hydrolysis of related N,N-dimethyl-N'-(2-oxo-1,2-dihydropyrimidinyl)formamidine have shown that the reaction can proceed through different pathways, with the addition of water to the C=N double bond being a key step. nih.gov The presence of additional water molecules can assist in proton transfer, significantly lowering the activation barriers. wigner.hu

Transamidation Reactions

Transamidation is a process where the N,N-dimethylamino group is exchanged with another amine. This reaction is a valuable tool for the synthesis of new amides. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org Sodium tert-butoxide has been shown to be an effective promoter for the transamidation of N,N-dimethyl amides with primary amines under solvent-free conditions. thieme-connect.comorganic-chemistry.org The proposed mechanism involves the coordination of the amide with the sodium alkoxide, followed by the nucleophilic addition of an activated amine. organic-chemistry.org This method offers a mild and efficient way to form new amide bonds without the need for transition metals. organic-chemistry.org Various catalysts, including L-proline and iron(III) salts, have also been employed to facilitate transamidation reactions under different conditions. organic-chemistry.orgnih.gov

Stereochemical Implications in Reactions Involving the Chiral Center

The chiral center at the α-position to the carbonyl group in Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is a key feature influencing its chemical behavior. Reactions involving this center are expected to have significant stereochemical consequences.

Research on analogous systems, such as the nucleophilic fluoromethylation of aryl ketones, has demonstrated that excellent stereocontrol at a newly formed fluorinated chiral center can be achieved. nih.gov This is often attributed to the dynamic kinetic resolution of chiral α-fluoro carbanions, suggesting that intermediates derived from Butanamide, 2-fluoro-N,N-dimethyl-(9CI) could also be controlled stereoselectively. nih.gov

Furthermore, studies on the synthesis of optically active α,α-chlorofluoro carbonyl compounds have shown that nucleophilic substitution reactions on such molecules can proceed in a rigorous SN2 fashion, without loss of optical purity. nih.gov This indicates that, should Butanamide, 2-fluoro-N,N-dimethyl-(9CI) undergo nucleophilic substitution at the C2 position, the reaction would likely proceed with inversion of configuration, a critical factor in the synthesis of enantiomerically pure compounds.

The stereoselective synthesis of α,α-chlorofluoro aldehydes and their subsequent conversion to ketones without loss of optical purity further underscores the potential for high stereocontrol in reactions involving the chiral center of similar α-halo amides. nih.gov

Metal-Catalyzed Cross-Coupling Reactions with Fluorinated Amides

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. nih.gov However, recent advances in metal catalysis have enabled the cross-coupling of fluorinated compounds, including aliphatic fluorides.

While direct studies on Butanamide, 2-fluoro-N,N-dimethyl-(9CI) are unavailable, research on analogous aliphatic fluorides and amides provides a framework for understanding its potential in cross-coupling reactions.

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation. While typically applied to aryl halides, its application to aliphatic fluorides is an emerging area. Research on the Suzuki-Miyaura coupling of alkyl amine-boranes with aryl halides has shown that these novel organoboron species can be effectively cross-coupled. acs.org This suggests a potential pathway where a derivative of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) could be converted into an organoboron reagent for subsequent coupling.

More directly relevant, the nickel-catalyzed Suzuki-Miyaura coupling of aliphatic amides has been developed, demonstrating tolerance for epimerizable stereocenters α to the carbonyl group. nih.gov Although this reaction proceeds via N-C bond cleavage rather than C-F activation, it highlights the compatibility of the amide functionality and adjacent chiral centers with metal-catalyzed coupling conditions. nih.gov

A highly efficient protocol for the Suzuki-Miyaura cross-coupling of aryl fluorosulfonates using well-defined, air- and moisture-stable NHC-Pd(II) chloro dimers has also been reported, showcasing the potential for C-O bond activation in related systems. nsf.gov

| Substrate Analog | Coupling Partner | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Aliphatic Amide | Arylboronate | Nickel-based | 68 | nih.gov |

| Aryl Fluorosulfonate | Arylboronic Acid | [Pd(NHC)(sulfide)Cl2] | High | nsf.govnih.gov |

Palladium and nickel catalysts are at the forefront of C-F bond activation research. Nickel-catalyzed cross-coupling reactions of alkyl fluorides with Grignard reagents have been demonstrated to proceed efficiently under mild conditions. acs.org The first reported cross-electrophile coupling of an alkyl fluoride was a nickel-catalyzed stereospecific synthesis of vinylcyclopropanes, indicating that such reactions can proceed with high stereocontrol. acs.org

Palladium-catalyzed C-F bond functionalization of gem-difluoroalkenes has been shown to be stereodivergent, allowing access to both Z- and E-monofluoroalkene products with excellent diastereoselectivities. acs.org This is achieved through different reaction pathways involving Pd(II)- versus Pd(0)-catalyzed cross-coupling. acs.org Palladium-catalyzed allylic amination of 3,3-difluoropropenes via C-F bond activation has also been reported. researchgate.net

| Reaction Type | Catalyst System | Key Finding | Reference |

|---|---|---|---|

| Cross-coupling of alkyl fluorides | NiCl2 / 1,3-butadiene | Efficient coupling with Grignard reagents | acs.org |

| Cross-electrophile coupling | Ni(cod)2 / BINAP | Stereospecific synthesis of vinylcyclopropanes | acs.org |

| Functionalization of gem-difluoroalkenes | Pd(II) and Pd(0) catalysts | Stereodivergent synthesis of monofluoroalkenes | acs.org |

| Allylic amination of difluoropropenes | Palladium-based | Successful C-F bond activation and amination | researchgate.net |

Base-metal catalysts, such as those based on cobalt and zinc, offer more economical and environmentally friendly alternatives to palladium and nickel. A cobalt-catalyzed cross-coupling of alkyl fluorides with alkyl Grignard reagents has been developed, which proceeds smoothly under mild conditions and can even be used with sterically hindered tertiary alkyl Grignard reagents. organic-chemistry.org

While zinc is more commonly used to form organozinc reagents for subsequent coupling reactions, its direct role in catalysis is also being explored.

Theoretical Frameworks for Reaction Pathway Analysis

Understanding the intricate mechanisms of reactions involving fluorinated compounds heavily relies on theoretical and computational studies. Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations, have been instrumental in elucidating the mechanisms of enzymatic C-F bond degradation. nih.gov These studies provide critical insights into the atomic-level interactions and energetics of these processes. nih.gov

For instance, computational studies on fluoroacetate (B1212596) dehalogenases have shed light on the enzymatic cleavage of the C-F bond. nih.gov Similarly, theoretical investigations into the vibrational Stark effect (VSE) of aliphatic C-F bonds are helping to understand the influence of the local electrostatic environment on the C-F bond, which is crucial for predicting and controlling its reactivity. bohrium.com

While specific theoretical studies on the reaction pathways of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) are not available, the existing computational work on related fluorinated molecules provides a solid foundation for future theoretical analyses of its reactivity, particularly in the context of metal-catalyzed C-F bond activation and stereoselective transformations.

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), analysis by ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.

Proton (¹H) NMR Spectroscopy

A putative ¹H NMR spectrum of 2-fluoro-N,N-dimethylbutanamide would be expected to show distinct signals corresponding to the different proton environments in the molecule. The N,N-dimethyl groups would likely appear as two singlets due to restricted rotation around the amide C-N bond, a common feature in N,N-disubstituted amides. The protons on the ethyl group (CH₂ and CH₃) would exhibit splitting patterns due to coupling with each other and with the fluorine atom at the C2 position. The methine proton at the C2 position would be split by both the adjacent protons and the fluorine atom, resulting in a complex multiplet.

Expected ¹H NMR Data (Theoretical):

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-CH₃ | ~2.9 - 3.1 | s | - |

| N-CH₃ | ~2.8 - 3.0 | s | - |

| CH (C2) | ~4.5 - 5.0 | ddd | J(H-H), J(H-F) |

| CH₂ (C3) | ~1.8 - 2.2 | m | J(H-H), J(H-F) |

| CH₃ (C4) | ~0.9 - 1.2 | t | J(H-H) |

Note: This table is a theoretical prediction and has not been populated with experimental data.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts would be influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing significantly downfield. The carbon atom bonded to the fluorine (C2) would show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

Expected ¹³C NMR Data (Theoretical):

| Carbon | Chemical Shift (ppm) | Coupling Constant (¹JCF in Hz) |

| C=O (C1) | ~168 - 172 | - |

| CH-F (C2) | ~85 - 95 | ~170 - 190 |

| CH₂ (C3) | ~25 - 35 | (²JCF) |

| CH₃ (C4) | ~10 - 15 | (³JCF) |

| N-CH₃ | ~35 - 38 | - |

| N-CH₃ | ~34 - 37 | - |

Note: This table is a theoretical prediction and has not been populated with experimental data.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Structural Elucidation and Reaction Monitoring

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. nih.gov The chemical shift of the fluorine atom in 2-fluoro-N,N-dimethylbutanamide would provide information about its electronic environment. The signal would be expected to be a multiplet due to coupling with the vicinal protons on C2 and C3. This technique is also invaluable for monitoring the progress of fluorination reactions during the synthesis of such compounds, as the appearance of the product's ¹⁹F signal and the disappearance of the starting material's signal can be readily tracked. nih.gov

Expected ¹⁹F NMR Data (Theoretical):

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C2-F | ~-170 to -200 | m | J(F-H) |

Note: This table is a theoretical prediction and has not been populated with experimental data.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be instrumental in confirming the structure of Butanamide, 2-fluoro-N,N-dimethyl-(9CI).

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for instance, showing correlations between the CH proton at C2 and the CH₂ protons at C3, and between the CH₂ protons at C3 and the CH₃ protons at C4.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) with high accuracy. This would allow for the unambiguous determination of its elemental formula (C₆H₁₂FNO).

Expected HRMS Data (Theoretical):

| Ion | Calculated m/z |

| [M+H]⁺ | 134.0976 |

| [M+Na]⁺ | 156.0795 |

Note: This table is a theoretical prediction and has not been populated with experimental data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecule of interest is first ionized and isolated based on its mass-to-charge ratio (m/z). This isolated ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments provides valuable information about the molecule's structure and connectivity.

For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), MS/MS analysis would be crucial in confirming its molecular weight and elucidating its fragmentation pathways. The fragmentation pattern would be expected to be influenced by the presence of the fluorine atom and the amide group. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The presence of the electronegative fluorine atom would likely influence the stability of adjacent carbocations, thus directing the fragmentation process.

While no specific MS/MS data for Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is available, the electron ionization mass spectrum of its non-fluorinated analog, N,N-dimethylbutanamide, provides some insight into its fragmentation. nist.gov

Table 1: Electron Ionization Mass Spectrum Data for N,N-dimethylbutanamide nist.gov

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 44 | 100 |

| 72 | 80 |

| 115 | 25 |

| 43 | 20 |

| 57 | 15 |

| 86 | 10 |

| 29 | 10 |

The introduction of a fluorine atom in Butanamide, 2-fluoro-N,N-dimethyl-(9CI) would alter this fragmentation pattern, and characteristic losses of HF or fluorine-containing fragments would be expected.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its interaction with electromagnetic radiation. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light.

For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), IR and Raman spectroscopy would be instrumental in identifying its key functional groups. The carbonyl (C=O) stretch of the amide group would give rise to a strong absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide would also be observable. The presence of the C-F bond would be indicated by a characteristic stretching vibration, which for monofluorinated alkanes typically appears in the 1000-1100 cm⁻¹ region.

Although experimental spectra for Butanamide, 2-fluoro-N,N-dimethyl-(9CI) are not available, the IR spectrum of N,N-dimethylbutanamide has been documented. nist.gov

Table 2: Infrared (IR) Spectrum Data for N,N-dimethylbutanamide nist.gov

| Wavenumber (cm⁻¹) | Description |

| 2960 | C-H stretch (asymmetric) |

| 2930 | C-H stretch (symmetric) |

| 1645 | C=O stretch (amide I band) |

| 1460 | C-H bend |

| 1395 | C-H bend |

| 1265 | C-N stretch |

| 1135 | C-C stretch |

The IR and Raman spectra of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) would be expected to show similar bands, with the addition of the characteristic C-F stretching and bending vibrations.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral and absorb light in the spectral region being examined. The resulting CD spectrum provides information about the stereochemical features of the molecule, such as its absolute configuration and conformation in solution.

Butanamide, 2-fluoro-N,N-dimethyl-(9CI) possesses a chiral center at the second carbon atom, where the fluorine atom is attached. Therefore, its enantiomers would be expected to exhibit mirror-image CD spectra. The electronic transitions of the amide chromophore, particularly the n → π* and π → π* transitions of the carbonyl group, would likely give rise to CD signals. By comparing the experimental CD spectrum to that predicted by theoretical calculations for a known absolute configuration, the stereochemistry of the chiral center could be determined.

Currently, there is no publicly available experimental Circular Dichroism data for Butanamide, 2-fluoro-N,N-dimethyl-(9CI).

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

An X-ray crystal structure of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry (if a single enantiomer crystallizes).

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including hydrogen bonds and other non-covalent interactions.

This level of structural detail is invaluable for understanding the compound's physical and chemical properties. However, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge.

At present, there is no published X-ray crystal structure for Butanamide, 2-fluoro-N,N-dimethyl-(9CI) or its non-fluorinated analog, N,N-dimethylbutanamide. While X-ray structures for other fluorinated and N,N-dimethyl-containing compounds exist, the significant structural differences preclude their use as direct analogs. researchgate.netmdpi.com

Stereochemistry and Chirality Research of Butanamide, 2 Fluoro N,n Dimethyl 9ci

Enantioselective Synthesis Strategies

The controlled synthesis of a single enantiomer of a chiral molecule is a primary goal in modern organic chemistry. For a compound like Butanamide, 2-fluoro-N,N-dimethyl-(9CI), several enantioselective strategies could be envisioned, drawing from the extensive research on the synthesis of α-fluoro carbonyl compounds.

One prominent approach involves the asymmetric fluorination of a prochiral precursor. For instance, an enolate derived from N,N-dimethylbutanamide could be treated with an electrophilic fluorinating agent in the presence of a chiral catalyst. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment around the substrate, directing the fluorinating agent to one face of the enolate over the other, thus leading to an excess of one enantiomer.

Another potential strategy is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the butanamide precursor, directing the diastereoselective fluorination of the molecule. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched 2-fluoro-N,N-dimethylbutanamide.

Furthermore, enzymatic catalysis offers a powerful tool for enantioselective fluorination. Fluorinase enzymes, for example, can catalyze the formation of carbon-fluorine bonds with high enantioselectivity. While not yet applied to this specific substrate, the development of bespoke enzymes for the synthesis of α-fluoro amides is an active area of research.

A summary of potential enantioselective fluorination strategies applicable to the synthesis of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is presented in the table below.

| Strategy | Description | Potential Catalyst/Reagent | Expected Outcome |

| Catalytic Asymmetric Fluorination | A prochiral enolate is fluorinated using an electrophilic fluorine source in the presence of a substoichiometric amount of a chiral catalyst. | Chiral transition metal complexes (e.g., with BINAP, BOX ligands), Chiral organocatalysts (e.g., proline derivatives). | Enantiomerically enriched 2-fluoro-N,N-dimethylbutanamide. |

| Chiral Auxiliary-Mediated Synthesis | A chiral auxiliary is attached to the precursor molecule to direct a diastereoselective fluorination reaction. | Evans' oxazolidinones, Samp's hydrazones. | Diastereomeric mixture, followed by removal of the auxiliary to yield the enantiomerically enriched product. |

| Enzymatic Fluorination | A fluorinase enzyme is used to catalyze the enantioselective formation of the C-F bond. | Wild-type or engineered fluorinases. | High enantiomeric excess of one enantiomer of 2-fluoro-N,N-dimethylbutanamide. |

Chiral Resolution Techniques for Enantiomer Separation

When an enantioselective synthesis is not employed, or if it results in a mixture of enantiomers (a racemate), chiral resolution techniques can be used to separate the individual enantiomers. For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), which is a neutral amide, direct resolution can be challenging. A common strategy involves the temporary conversion of the enantiomers into diastereomers, which have different physical properties and can be separated by conventional methods like crystallization or chromatography.

One approach would be to hydrolyze the amide to its corresponding carboxylic acid, 2-fluorobutanoic acid. This chiral carboxylic acid can then be reacted with a single enantiomer of a chiral base (a resolving agent), such as (R)- or (S)-1-phenylethylamine, to form a pair of diastereomeric salts. These salts will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure 2-fluorobutanoic acid, which can then be converted back to the desired amide.

Alternatively, chiral chromatography offers a direct method for the separation of enantiomers. In this technique, the racemic mixture of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) would be passed through a column containing a chiral stationary phase (CSP). The two enantiomers will interact differently with the CSP, leading to different retention times and allowing for their separation. Various types of CSPs are available, and the selection of the appropriate column and mobile phase is crucial for successful resolution.

| Technique | Principle | Key Steps |

| Diastereomeric Salt Formation | Conversion of the enantiomeric mixture into a mixture of diastereomers with different physical properties. | 1. Hydrolysis of the amide to the corresponding carboxylic acid. 2. Reaction with a chiral resolving agent (e.g., a chiral amine) to form diastereomeric salts. 3. Separation of the diastereomeric salts by fractional crystallization. 4. Regeneration of the enantiomerically pure carboxylic acid. 5. Conversion back to the amide. |

| Chiral Chromatography | Differential interaction of the enantiomers with a chiral stationary phase. | 1. Selection of a suitable chiral stationary phase (CSP) and mobile phase. 2. Injection of the racemic mixture onto the chiral column. 3. Elution and collection of the separated enantiomers. |

Determination of Absolute Configuration

Once the enantiomers of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) are separated, it is essential to determine their absolute configuration (i.e., whether they are the (R)- or (S)-enantiomer). Several techniques can be employed for this purpose.

X-ray crystallography is the most definitive method for determining absolute configuration. If a single crystal of one of the enantiomers (or a diastereomeric derivative) can be grown, its analysis will provide the precise three-dimensional arrangement of the atoms in the molecule, allowing for an unambiguous assignment of the stereocenter.

In the absence of suitable crystals, spectroscopic methods can be utilized. One powerful technique for fluorinated compounds is ¹⁹F NMR spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent. The interaction of the enantiomers with the chiral agent leads to the formation of transient diastereomeric complexes or stable diastereomeric derivatives, which will exhibit different ¹⁹F NMR chemical shifts. By comparing the observed shifts with those of known standards or by using empirical models, the absolute configuration can often be deduced.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, can also be a valuable tool. The two enantiomers of a chiral molecule will produce mirror-image CD spectra. By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a given absolute configuration, the stereochemistry can be assigned.

Stereochemical Stability and Racemization Pathways

The stereochemical stability of the chiral center in Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is an important consideration, particularly for its potential applications. Racemization, the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, would lead to a loss of its specific stereochemical properties.

For α-fluoro amides, the C-F bond is generally strong and the fluorine atom is not a good leaving group, which contributes to the stereochemical stability of the adjacent chiral center under normal conditions. However, under certain conditions, racemization could potentially occur.

One possible pathway for racemization would involve the deprotonation of the α-carbon, followed by reprotonation. The presence of a strong base could facilitate the removal of the acidic α-proton, leading to the formation of a planar enolate intermediate. Subsequent protonation of this achiral enolate from either face would result in a racemic mixture. The acidity of the α-proton in Butanamide, 2-fluoro-N,N-dimethyl-(9CI) is influenced by the electron-withdrawing effects of both the fluorine atom and the amide carbonyl group.

Another, less likely, pathway could involve a nucleophilic substitution reaction at the chiral center, proceeding with inversion of configuration. However, this would require a suitable nucleophile and conditions that favor substitution over elimination.

The stereochemical stability can be experimentally investigated by monitoring the optical rotation or the enantiomeric excess of a sample over time under various conditions (e.g., different pH values, temperatures, and in the presence of potential catalysts).

Influence of Chirality on Molecular Recognition in Non-Biological Contexts

The distinct three-dimensional shapes of the enantiomers of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) can lead to different interactions with other chiral molecules or environments in non-biological contexts. This phenomenon, known as chiral recognition, is the basis for many of the techniques discussed above, such as chiral resolution and the determination of absolute configuration.

In the field of materials science, the incorporation of a single enantiomer of a chiral molecule into a polymer or a liquid crystal can induce a helical or twisted supramolecular structure. The handedness of this structure would be determined by the absolute configuration of the chiral dopant. While there is no specific research on the use of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) in this context, its chirality could potentially be exploited to control the macroscopic properties of such materials.

In catalysis, chiral molecules are often used as ligands for metal catalysts to induce enantioselectivity in chemical reactions. The enantiomers of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) could potentially act as chiral ligands, with each enantiomer favoring the formation of one enantiomer of the product.

Furthermore, the study of the interactions between the enantiomers of this compound and chiral surfaces or in chiral solvents can provide fundamental insights into the nature of intermolecular forces and the mechanisms of chiral recognition. These studies often employ techniques such as surface plasmon resonance, quartz crystal microbalance, and various spectroscopic methods to probe the strength and selectivity of these interactions.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), these calculations would provide a foundational understanding of its geometry and electronic nature.

Electronic Structure Investigations

Once the minimum energy conformers are identified, investigations into their electronic structure would offer insights into their stability and reactivity. Key electronic properties to be calculated would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These calculations would help in understanding the regions of the molecule that are electron-rich or electron-poor, which is critical for predicting its chemical behavior.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are powerful tools for elucidating the step-by-step pathways of chemical reactions. For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), this could involve studying its synthesis or its potential reactions with other chemical species. By modeling the reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed picture of the reaction kinetics and thermodynamics. This would be invaluable for optimizing reaction conditions or predicting potential degradation pathways.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations can explore the full conformational landscape of Butanamide, 2-fluoro-N,N-dimethyl-(9CI) over time. By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, bends, and rotates, providing a more realistic representation of its behavior in a solution or other condensed phase. This is crucial for understanding its average structure and the populations of different conformational states.

Molecular Docking and Binding Studies (Non-Biological Receptor Interactions)

In the context of materials science, understanding how Butanamide, 2-fluoro-N,N-dimethyl-(9CI) might interact with non-biological surfaces or within a crystal lattice is of significant interest. Molecular docking simulations could be employed to predict the preferred binding orientation and affinity of the molecule to a given surface or within a host material. These studies are guided by the principles of intermolecular forces, such as van der Waals interactions, hydrogen bonding, and electrostatic interactions.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound. For Butanamide, 2-fluoro-N,N-dimethyl-(9CI), theoretical calculations could predict its nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions. Comparing these predicted spectra with experimental data can confirm the molecule's structure and provide a more detailed understanding of its spectroscopic signatures.

Applications of Butanamide, 2 Fluoro N,n Dimethyl 9ci in Chemical Research

Potential Role as a Synthetic Building Block

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. "Butanamide, 2-fluoro-N,N-dimethyl-(9CI)" possesses a stereocenter at the C2 position and a synthetically versatile N,N-dimethylamide group, positioning it as a potentially valuable chiral building block.

In the Construction of Complex Organic Molecules

The presence of a fluorine atom can significantly influence the conformational preferences and electronic properties of a molecule. In the synthesis of complex bioactive molecules, the introduction of a fluorinated motif can enhance metabolic stability, binding affinity, and bioavailability. "Butanamide, 2-fluoro-N,N-dimethyl-(9CI)" could serve as a four-carbon fragment for the construction of larger, stereochemically defined structures. The amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing multiple avenues for further chemical transformations.

As a Precursor for Novel Fluorinated Amine Derivatives

The N,N-dimethylamide group can be a precursor to a variety of other nitrogen-containing functional groups. For instance, reduction of the amide would yield the corresponding 2-fluoro-N,N-dimethylbutanamine, a chiral fluorinated amine. Such amines are valuable scaffolds in the synthesis of pharmaceuticals and agrochemicals. Further reactions could involve Hofmann rearrangement to access amines with one less carbon atom or conversion to thioamides and amidines, expanding the library of accessible fluorinated compounds.

Hypothetical Participation in Novel Reaction Methodologies Development

The development of new synthetic methods is a cornerstone of chemical research. The unique electronic properties of the C-F bond in "Butanamide, 2-fluoro-N,N-dimethyl-(9CI)" could be exploited in the development of novel reaction methodologies. For example, the fluorine atom could act as a directing group in C-H activation reactions or influence the stereochemical outcome of reactions at adjacent centers. The amide moiety could also participate in novel coupling reactions.

Postulated Use in Mechanistic Probe Studies

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. Isotopically labeled versions of "Butanamide, 2-fluoro-N,N-dimethyl-(9CI)" (e.g., with ¹⁸F) could be synthesized and used as mechanistic probes. By tracking the fate of the radiolabel, researchers could gain insights into reaction pathways, transition states, and the formation of intermediates. The fluorine atom's strong NMR signal (¹⁹F) also makes it a useful spectroscopic handle for monitoring reactions and characterizing products.

Speculative Development of Analytical Standards for Fluorinated Amides

As the number of fluorinated compounds in various applications grows, so does the need for reliable analytical methods for their detection and quantification. "Butanamide, 2-fluoro-N,N-dimethyl-(9CI)" could potentially be used as an analytical standard for the development and validation of methods for detecting and quantifying other small, fluorinated amides in complex matrices. This would be particularly relevant in environmental analysis and metabolite identification studies.

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes to Fluoroamides

The synthesis of α-fluoroamides, including 2-fluoro-N,N-dimethylbutanamide, often relies on methods that can be resource-intensive or environmentally burdensome. Future research will be directed towards developing more efficient and sustainable synthetic protocols. A significant area of focus is the move away from harsh fluorinating agents towards milder and more selective reagents. numberanalytics.com The development of catalytic methods, particularly using earth-abundant metals, presents a promising avenue for greener synthesis. For instance, the use of copper(II) fluoride (B91410) (CuF₂) as a nucleophilic fluoride source for deoxyfluorination offers a simpler and more effective strategy compared to bespoke reagents. researchgate.net

Furthermore, biocatalysis is emerging as a powerful tool for sustainable chemical manufacturing. manchester.ac.uk The application of enzymes, such as those in the dehydrogenase family, could enable the synthesis of high-value amines from inexpensive alcohols in a one-pot reaction with water as the only byproduct. manchester.ac.uk Exploring enzymatic or chemo-enzymatic routes to 2-fluoro-N,N-dimethylbutanamide could significantly reduce the environmental impact of its production. dur.ac.uk Another innovative and environmentally friendly approach is the use of potassium fluoride (KF) as the sole fluorine source in reactions with thiols or disulfides, which produces only non-toxic salts as byproducts. eurekalert.org

Table 1: Emerging Sustainable Synthetic Methods for Fluoroamides

| Method | Key Features | Potential Advantages |

| Earth-Abundant Metal Catalysis | Utilizes catalysts like copper(II) fluoride (CuF₂). researchgate.net | Cost-effective, reduced toxicity, simpler reaction setups. researchgate.net |

| Biocatalysis | Employs enzymes (e.g., amidases, dehydrogenases) for specific transformations. manchester.ac.ukdur.ac.uk | High selectivity, mild reaction conditions, reduced waste streams. manchester.ac.uk |

| Electrochemical Fluorination | Uses electricity to drive fluorination reactions. numberanalytics.com | High efficiency, mild conditions, potential for high selectivity. numberanalytics.com |

| Green Fluorinating Agents | Utilizes reagents like potassium fluoride (KF) with non-toxic byproducts. eurekalert.org | Environmentally benign, safe to handle, low cost. eurekalert.org |

Exploration of Novel Reactivity Patterns for the 2-Fluoro-N,N-dimethylbutanamide Core

Beyond its synthesis, the exploration of novel reactivity patterns of the 2-fluoro-N,N-dimethylbutanamide core is a crucial area for future research. The presence of the α-fluorine atom significantly influences the reactivity of the amide and adjacent C-H bonds. Research into directed C-H functionalization, where the fluoroamide group itself directs a reaction to a specific site, is a promising frontier. acs.org For example, iron-catalyzed, fluoroamide-directed C-H fluorination has been demonstrated, offering a pathway to polyfluorinated molecules. acs.org

The generation and fate of radical intermediates derived from fluoroamides also warrant further investigation. acs.org Understanding how the fluorine atom stabilizes or destabilizes adjacent radicals can lead to the development of new carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org The development of methods for the N-perfluoroalkylation of nitrosoarenes to form labile N-perfluoroalkylated hydroxylamines, which can then be converted to a variety of perfluoroalkylated amides, showcases the potential for novel transformations. acs.orgnih.gov This highlights the versatility of fluorinated hydroxylamines as intermediates for creating new fluorine-containing compounds. acs.orgnih.gov

Advanced Spectroscopic Characterization of Transient Intermediates

Many fluorination reactions proceed through short-lived, high-energy intermediates that are difficult to detect and characterize. nih.gov Future research will increasingly rely on advanced spectroscopic techniques to gain a deeper understanding of these transient species. Techniques such as femtosecond to nanosecond transient absorption spectroscopy (fs-TA and ns-TA) and nanosecond time-resolved resonance Raman spectroscopy (ns-TR³) can provide direct structural information about intermediates involved in photochemical reactions. mdpi.com

For instance, the study of the photocyclization-deprotection reaction of 3',5'-dimethoxybenzoin fluoride has successfully identified cyclized intermediates in solution. mdpi.com Applying these techniques to the synthesis of 2-fluoro-N,N-dimethylbutanamide could elucidate the reaction mechanism, identify key intermediates, and help to optimize reaction conditions for improved yield and selectivity. mdpi.comsemanticscholar.org The characterization of radical intermediates in flames containing fluorinated hydrocarbons using excimer laser photolysis is another example of how specialized spectroscopic methods can be employed. dtic.mil

Expanding the Scope of Chiral Fluorinated Amide Chemistry

The introduction of a stereogenic center containing a fluorine atom can have profound effects on the biological activity of a molecule. rsc.orgnih.gov The synthesis of enantiomerically pure chiral fluorinated compounds is, therefore, a significant area of research. rsc.org Future work on 2-fluoro-N,N-dimethylbutanamide should focus on developing asymmetric routes to its chiral analogs.

Recent advances in asymmetric catalysis, such as the use of chiral bifunctional guanidine (B92328) catalysts for the α-sulfonylation of α-fluoro-β-keto amides, have achieved high yields and enantioselectivities. rsc.org The development of chiral phase-transfer catalysts has also enabled the efficient synthesis of molecules with fluorinated chiral centers. rsc.org Expanding these methodologies to the butanamide scaffold is a logical next step. Furthermore, the combination of chemical synthesis with enzymatic resolution, such as the use of amidases for asymmetric cyclization, presents a powerful and sustainable strategy for producing enantiopure fluorolactam derivatives. dur.ac.uk

Table 2: Approaches to Chiral Fluorinated Amide Synthesis

| Approach | Catalyst/Method | Outcome | Reference |

| Asymmetric Organocatalysis | Chiral bifunctional guanidine | Optically active α-fluoro-α-sulfonamido-β-ketoamides | rsc.org |

| Phase-Transfer Catalysis | Cinchona alkaloid derivatives | Chiral fluorinated compounds via asymmetric alkylation | rsc.org |

| Chemo-enzymatic Synthesis | Amidase | Enantiopure chiral fluorolactams | dur.ac.uk |

Integration of Machine Learning and Artificial Intelligence in Fluorinated Amide Design and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. nih.govchemistryworld.com For fluorinated amides like 2-fluoro-N,N-dimethylbutanamide, AI and ML can accelerate the discovery and development process in several ways. ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. nih.govcam.ac.uk This can significantly reduce the amount of trial-and-error experimentation required. nih.gov

In the context of drug discovery, ML algorithms can be used to design novel fluorinated amides with desired properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. mdpi.com By learning from existing data, these models can identify patterns that link chemical structure to activity, guiding the synthesis of more effective compounds. mdpi.comnih.gov The development of platforms that combine automated high-throughput experimentation with AI has the potential to create a "reactome" that can predict chemical reactivity and speed up the design of new molecules. cam.ac.uk

Computational Predictions of Novel Chemical Behavior and Properties

In parallel with experimental work, computational chemistry will play an increasingly important role in predicting the behavior and properties of fluorinated amides. Quantum chemical calculations can be used to study reaction mechanisms, determine the stability of intermediates, and predict spectroscopic properties. mdpi.com For example, computational models can help to rationalize the gauche effect observed in some fluorinated molecules, which arises from stabilizing hyperconjugative interactions. nih.gov

Furthermore, the development of computational models for predicting properties like neurotoxicity based on molecular descriptors and fingerprints can help to identify potentially problematic compounds early in the design process. nih.gov By using techniques like the naïve Bayes classifier, researchers can build predictive models that can be used as virtual screening tools. nih.gov Applying these computational approaches to 2-fluoro-N,N-dimethylbutanamide and its derivatives can provide valuable insights that guide experimental efforts, saving time and resources.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.